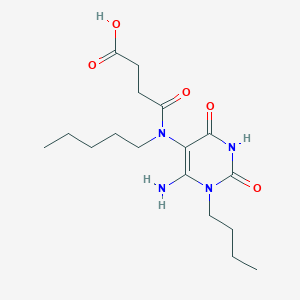

N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-N-pentyl-succinamic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-N-pentyl-succinamic acid is a useful research compound. Its molecular formula is C17H28N4O5 and its molecular weight is 368.434. The purity is usually 95%.

BenchChem offers high-quality N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-N-pentyl-succinamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-N-pentyl-succinamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Modification of Peptides

The compound N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-N-pentyl-succinamic acid, due to its structural complexity, finds potential application in the chemical modification of peptides. This includes the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues. Such modifications are crucial for developing peptides with enhanced stability, bioavailability, and therapeutic potential. The method allows for the introduction of alkyl groups to the peptide backbone under mildly basic conditions, yielding products with significant selectivity and in excellent yields. The process is adaptable to Michael acceptors, demonstrating the compound's utility in synthesizing peptides with alkylated aminomalonic acid residues, a structural analog of aspartic acid (Matt & Seebach, 1998).

Synthesis of Polyamides

Research has also explored the synthesis of polyamides incorporating the compound as a precursor. The reaction with dimethyl methylenesuccinate followed by hydrolysis yields dicarboxylic acids which are further converted into active esters. These esters are then polycondensed with diamines to form polyamides. This process is notable for producing polyamides with molecular weights in the range of about 1000–5000, some of which are water-soluble. Such materials have potential applications in biotechnology and materials science due to their unique structural features and solubility properties (Hattori & Kinoshita, 1979).

Development of Antibacterial and Insecticidal Agents

The compound has been used as a precursor for developing novel heterocyclic compounds with potential antibacterial and insecticidal activities. By undergoing cyclocondensation reactions under microwave irradiation, it forms pyrimidine-linked pyrazole heterocyclics. These compounds have shown promising results in preliminary screenings against selected microorganisms and pests, indicating their potential as leads for the development of new antibacterial and insecticidal agents (Deohate & Palaspagar, 2020).

Supramolecular Chemistry

In supramolecular chemistry, the compound's derivatives have been studied for their ability to form hydrogen-bonded supramolecular assemblies. This includes the synthesis of novel crown-containing supramolecular structures where the pyrimidine functionality acts as a key building block. These structures, which can form 2D and 3D networks through extensive hydrogen bonding, highlight the versatility of pyrimidine derivatives in constructing complex molecular architectures with potential applications in molecular recognition, catalysis, and materials science (Fonari et al., 2004).

特性

IUPAC Name |

4-[(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-pentylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O5/c1-3-5-7-11-20(12(22)8-9-13(23)24)14-15(18)21(10-6-4-2)17(26)19-16(14)25/h3-11,18H2,1-2H3,(H,23,24)(H,19,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNLSRLSUCZBSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(C1=C(N(C(=O)NC1=O)CCCC)N)C(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-N-pentyl-succinamic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methoxyphenyl)-2-[[2-(2-piperidin-1-ylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2836143.png)

![[2-(3,4-Dichloroanilino)-2-oxoethyl] 6-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]hexanoate](/img/structure/B2836148.png)

![2-(3-Methoxyphenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2836149.png)

![(2E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N'-(phenylacetyl)prop-2-enehydrazide](/img/structure/B2836152.png)

![benzofuran-2-yl(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2836155.png)

![methyl 2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2836159.png)

![7-Bromo-2-oxabicyclo[4.1.0]heptane](/img/structure/B2836161.png)

![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2836164.png)